molecular formula C12H15Cl B14621949 5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene CAS No. 57145-32-1

5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene

Cat. No.: B14621949
CAS No.: 57145-32-1
M. Wt: 194.70 g/mol
InChI Key: WVZKEIVGAZKERI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene is an organic compound with a unique structure that includes a chloromethyl group attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene typically involves the chloromethylation of 2-ethyl-2,3-dihydro-1H-indene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the indene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control of reaction parameters such as temperature and residence time, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted indenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene involves its reactivity due to the presence

Properties

CAS No.

57145-32-1

Molecular Formula

C12H15Cl

Molecular Weight

194.70 g/mol

IUPAC Name

5-(chloromethyl)-2-ethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H15Cl/c1-2-9-5-11-4-3-10(8-13)7-12(11)6-9/h3-4,7,9H,2,5-6,8H2,1H3

InChI Key

WVZKEIVGAZKERI-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(C1)C=C(C=C2)CCl

Origin of Product

United States

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